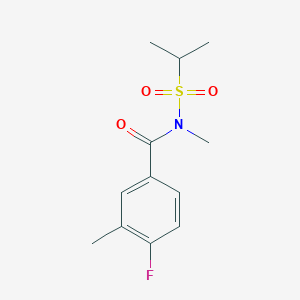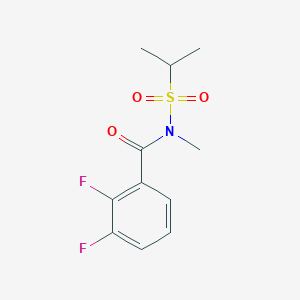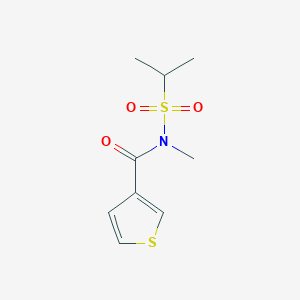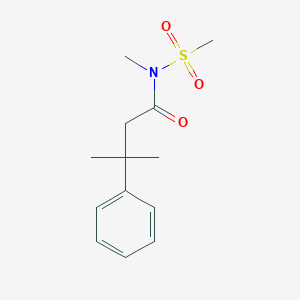
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, also known as FDMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FDMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol.
作用机制
The mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been found to have analgesic properties, as it has been shown to reduce pain in animal models.
实验室实验的优点和局限性
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide. One potential direction is to study its potential use as an anti-inflammatory agent in humans. Another direction is to study its potential use as a cancer treatment in animal models. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide and its potential applications in various fields.
Conclusion:
In conclusion, 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is relatively easy, and it has shown promising results in various scientific research applications. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide's mechanism of action is not fully understood, but it has been found to have several biochemical and physiological effects. While 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has several advantages for lab experiments, its limitations should also be considered. There are several future directions for the study of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide involves the reaction of 4-fluoro-N,3-dimethylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide as a white crystalline solid with a yield of around 80%.
科学研究应用
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has shown promising results in various scientific research applications. It has been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro. 4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
属性
IUPAC Name |
4-fluoro-N,3-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-7-6-8(4-5-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBNDNABWMLRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)





![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
